molecular formula C5H7NO3 B6266237 propan-2-yl N-carbonylcarbamate CAS No. 2649035-25-4

propan-2-yl N-carbonylcarbamate

Cat. No.: B6266237
CAS No.: 2649035-25-4
M. Wt: 129.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-carbonylcarbamate is a chemical compound with the molecular formula C_5H_9NO_3. It is a carbamate derivative, which means it contains the functional group -NHCOO-. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis, due to their versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with phosgene (COCl_2) to form isopropyl carbamate, which is then treated with urea to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-carbonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl N-carbonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action can enhance neurotransmission in certain neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl N-carbonylcarbamate is unique due to its specific isopropyl group, which can influence its reactivity and biological activity. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological effects compared to its methyl, ethyl, or butyl counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for propan-2-yl N-carbonylcarbamate involves the reaction of propan-2-ol with phosgene to form isocyanate intermediate, which is then reacted with N,N-dimethylurea to form the final product.", "Starting Materials": [ "Propan-2-ol", "Phosgene", "N,N-dimethylurea" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with phosgene in the presence of a catalyst such as triethylamine to form isocyanate intermediate.", "Step 2: The isocyanate intermediate is then reacted with N,N-dimethylurea in the presence of a base such as sodium hydroxide to form propan-2-yl N-carbonylcarbamate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS No.

2649035-25-4

Molecular Formula

C5H7NO3

Molecular Weight

129.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.